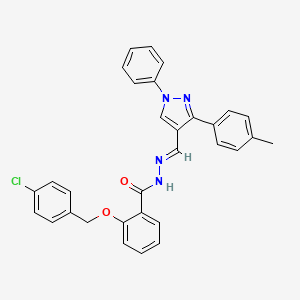![molecular formula C18H22N4O2 B15076634 4-[(E)-(2,5-dimethyl-4-nitrophenyl)diazenyl]-N,N,3,5-tetramethylaniline CAS No. 200130-75-2](/img/structure/B15076634.png)
4-[(E)-(2,5-dimethyl-4-nitrophenyl)diazenyl]-N,N,3,5-tetramethylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(E)-(2,5-dimethyl-4-nitrophenyl)diazenyl]-N,N,3,5-tetramethylaniline is an organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of an azo group (-N=N-) which connects two aromatic rings. This particular compound is known for its vibrant color and is used in various applications, including as a dye and in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(2,5-dimethyl-4-nitrophenyl)diazenyl]-N,N,3,5-tetramethylaniline typically involves a diazotization reaction followed by azo coupling. The process begins with the nitration of 2,5-dimethylaniline to form 2,5-dimethyl-4-nitroaniline. This intermediate is then diazotized using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. The diazonium salt is subsequently coupled with N,N,3,5-tetramethylaniline under basic conditions to yield the final azo compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings and the azo group. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction of the azo group can be achieved using reducing agents like sodium dithionite or zinc in acidic conditions, leading to the formation of corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, especially at positions ortho and para to the azo group. Halogenation, nitration, and sulfonation are typical examples.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium dithionite in aqueous solution or zinc in hydrochloric acid.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of nitro derivatives or quinones.
Reduction: Formation of corresponding amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
科学研究应用
4-[(E)-(2,5-dimethyl-4-nitrophenyl)diazenyl]-N,N,3,5-tetramethylaniline has several applications in scientific research:
Chemistry: Used as a dye in various analytical techniques, including chromatography and spectroscopy, to visualize and quantify compounds.
Biology: Employed in staining biological tissues and cells to study their structure and function.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent due to its ability to interact with biological molecules.
Industry: Utilized in the manufacturing of colored products, such as textiles, plastics, and inks.
作用机制
The compound exerts its effects primarily through its interaction with biological molecules. The azo group can undergo reduction in the presence of enzymes, leading to the formation of reactive intermediates that can bind to proteins and nucleic acids. This interaction can alter the function of these biomolecules, leading to various biological effects. The compound’s vibrant color also makes it useful as a visual marker in various applications.
相似化合物的比较
Similar Compounds
- 4-[(E)-(4-nitrophenyl)diazenyl]-N,N-dimethylaniline
- 4-[(E)-(2,4-dimethylphenyl)diazenyl]-N,N-dimethylaniline
- 4-[(E)-(2,5-dimethylphenyl)diazenyl]-N,N-dimethylaniline
Uniqueness
4-[(E)-(2,5-dimethyl-4-nitrophenyl)diazenyl]-N,N,3,5-tetramethylaniline is unique due to the presence of both nitro and multiple methyl groups on the aromatic rings. This structural feature enhances its stability and reactivity, making it particularly useful in applications requiring robust and reliable performance. The combination of these substituents also imparts distinct electronic properties, influencing its behavior in chemical reactions and interactions with biological molecules.
属性
CAS 编号 |
200130-75-2 |
|---|---|
分子式 |
C18H22N4O2 |
分子量 |
326.4 g/mol |
IUPAC 名称 |
4-[(2,5-dimethyl-4-nitrophenyl)diazenyl]-N,N,3,5-tetramethylaniline |
InChI |
InChI=1S/C18H22N4O2/c1-11-10-17(22(23)24)12(2)9-16(11)19-20-18-13(3)7-15(21(5)6)8-14(18)4/h7-10H,1-6H3 |
InChI 键 |
DZGSVTUGEKXDTM-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1N=NC2=C(C=C(C(=C2)C)[N+](=O)[O-])C)C)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-methyl-N-(2,2,2-trichloro-1-{[(3-hydroxyphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B15076551.png)
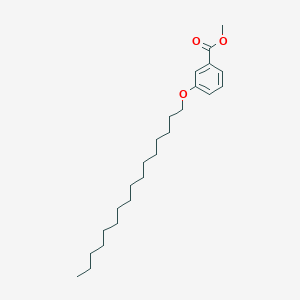


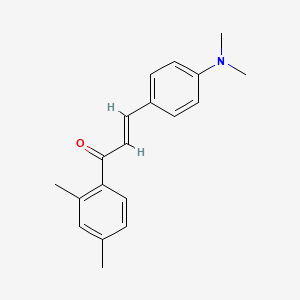
![Benzamide, N-[1-hydroxymethyl-2-(1H-imidazol-4-yl)ethyl]-](/img/structure/B15076594.png)




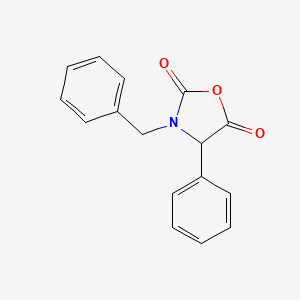
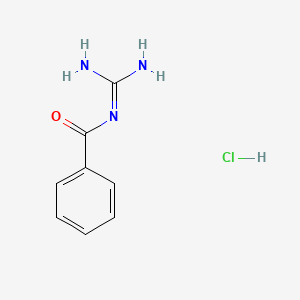
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-nitrobenzamide](/img/structure/B15076625.png)
